molecular formula C15H15N3O3S B2915915 N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide CAS No. 905683-31-0

N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide

Cat. No.: B2915915
CAS No.: 905683-31-0
M. Wt: 317.36
InChI Key: HTVHCZOPEVVMJR-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a pyridine sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide typically involves multiple steps. One common approach starts with the transformation of itaconic acid into intermediate compounds, followed by amidation reactions. The process involves the use of various reagents and catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and sulfonamides, such as:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Pyrrolidine-2-one

Uniqueness

N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15-9-12(11-18(15)13-5-2-1-3-6-13)17-22(20,21)14-7-4-8-16-10-14/h1-8,10,12,17H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVHCZOPEVVMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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